Ethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-4-phenyl-3-thiophenecarboxylate
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Overview
Description
The compound seems to be a complex organic molecule that likely contains a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic compound with three heteroatoms . This type of structure is found in a variety of bioactive compounds .
Synthesis Analysis
While specific synthesis information for this compound was not found, a related compound, 4-methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin, is synthesized in a two-step protocol. The initial synthesis involves the reagent 2-((2-chloroethyl)thio)-5-methyl-1,3,4-thiadiazole followed by alkylation of 7-mercapto-4-methylcoumarin .Molecular Structure Analysis
The molecular structure of this compound is likely complex, given the presence of multiple functional groups. A related compound, 4-methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin, is built up by two main fragments—4-methyl coumarin and 2-methyl-1,3,4-thiadiazole—connected by a –S–CH2–CH2–S– bridge .Scientific Research Applications
Synthesis and Biological Activities
Thiadiazoles and thiophenes are widely studied for their biological activities. For instance, novel 2-amino-[1,3,4]thiadiazoles derivatives have shown expressed growth stimulant properties, with activities ranging from 65–100% compared to heteroauxin, indicating their potential in agricultural science as plant growth stimulants (Knyazyan et al., 2013). Additionally, derivatives synthesized from the interaction of thiazoles and various reagents have demonstrated antimicrobial activities against a range of bacterial and fungal isolates, highlighting their importance in developing new antimicrobial agents (Wardkhan et al., 2008).
Potential in Drug Design
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including those incorporating thiadiazole motifs, have been synthesized and evaluated as glutaminase inhibitors. These compounds are explored for their therapeutic potential in cancer treatment due to their ability to attenuate the growth of cancer cells both in vitro and in vivo, showing promise in the field of oncology (Shukla et al., 2012).
Chemical Synthesis and Industrial Applications
The synthesis of thiadiazole and thiophene derivatives is of great interest for industrial applications. A study described the green synthesis of diethyl (((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)(phenyl)methyl)phosphonates using a one-pot, three-component method. These compounds were evaluated for their antimicrobial activity, showcasing their potential in creating materials with built-in resistance to microbial growth, which could be beneficial in various industrial sectors (Sarva et al., 2022).
Mechanism of Action
Properties
IUPAC Name |
ethyl 2-[[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-4-phenylthiophene-3-carboxylate |
Source
|
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S3/c1-3-24-17(23)15-13(12-7-5-4-6-8-12)9-25-16(15)19-14(22)10-26-18-21-20-11(2)27-18/h4-9H,3,10H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJHNZGRIWHWLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CSC3=NN=C(S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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